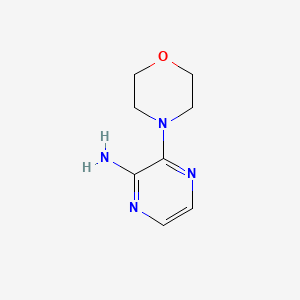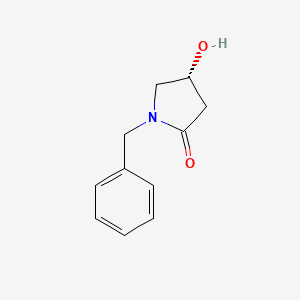
(R)-(+)-1-Benzyl-4-hydroxy-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-(+)-1-Benzyl-4-hydroxy-2-pyrrolidinone, also known as (R)-BHP, is a chiral pyrrolidinone derivative that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. The compound possesses a unique structure that makes it a valuable precursor for the synthesis of various biologically active compounds.
Mecanismo De Acción
The exact mechanism of action of (R)-BHP is not well understood. However, studies have suggested that the compound may interact with various cellular targets, including enzymes and receptors, to elicit its biological effects. (R)-BHP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Efectos Bioquímicos Y Fisiológicos
Studies have demonstrated that (R)-BHP possesses various biochemical and physiological effects. The compound has been shown to possess antioxidant and anti-inflammatory properties, which may contribute to its potential as a therapeutic agent. (R)-BHP has also been shown to modulate the immune system, which may be beneficial in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(R)-BHP has several advantages for lab experiments. The compound is readily available in large quantities, making it easy to obtain for research purposes. (R)-BHP is also relatively stable, which allows for easy handling and storage. However, (R)-BHP has some limitations for lab experiments. The compound is relatively expensive, which may limit its use in certain research applications. Additionally, (R)-BHP is not very soluble in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on (R)-BHP. One area of interest is the development of new synthetic routes for the compound. Researchers are also investigating the potential of (R)-BHP as a chiral ligand in asymmetric synthesis. Additionally, studies are ongoing to investigate the potential of (R)-BHP as a therapeutic agent for various diseases, including cancer and autoimmune diseases.
Conclusion:
(R)-(+)-1-Benzyl-4-hydroxy-2-pyrrolidinone is a chiral pyrrolidinone derivative that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. The compound possesses a unique structure that makes it a valuable precursor for the synthesis of various biologically active compounds. (R)-BHP has been extensively studied for its potential applications in medicinal chemistry, and research is ongoing to investigate its potential as a therapeutic agent for various diseases. Further research is needed to fully understand the mechanism of action of (R)-BHP and to develop new synthetic routes for the compound.
Métodos De Síntesis
(R)-BHP can be synthesized through the asymmetric hydrogenation of 1-benzyl-2-pyrrolidinone using a chiral rhodium catalyst. The reaction takes place under mild conditions and results in the formation of (R)-BHP with high enantiomeric purity. The synthesis method has been optimized to produce (R)-BHP in large quantities, making it readily available for research purposes.
Aplicaciones Científicas De Investigación
(R)-BHP has been extensively studied for its potential applications in medicinal chemistry. The compound has been used as a building block for the synthesis of various biologically active compounds, including antitumor agents, anti-inflammatory agents, and antiviral agents. (R)-BHP has also been investigated for its potential as a chiral ligand in asymmetric synthesis.
Propiedades
IUPAC Name |
(4R)-1-benzyl-4-hydroxypyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-10-6-11(14)12(8-10)7-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAWUYQBXWYIJM-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN(C1=O)CC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-1-Benzyl-4-hydroxy-2-pyrrolidinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

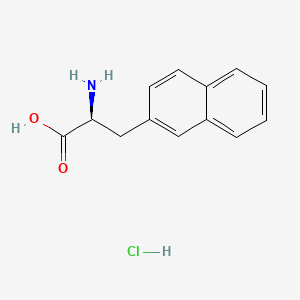
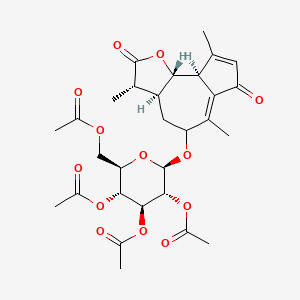

![Disodium;[5-[[5-[[4-[2-(2-ethenylsulfonylethoxy)ethylamino]-6-fluoro-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]diazenyl]-1-ethyl-4-methyl-2-oxido-6-oxopyridin-3-yl]methanesulfonate](/img/structure/B568367.png)
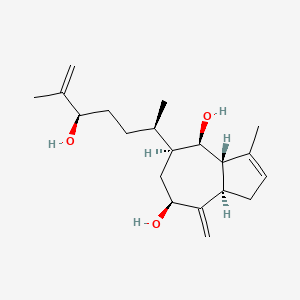
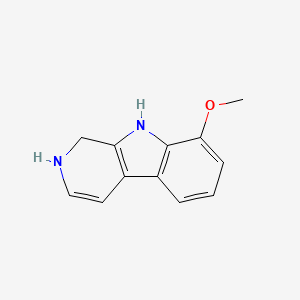
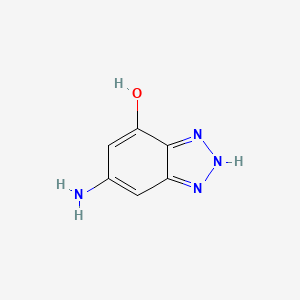
![O-Methyl [2-(2-tert-butyl-6-methoxypyrimidin-4-yl)ethyl]phosphonothioate](/img/structure/B568380.png)
